4-Iodooctane
Overview
Description
4-Iodooctane, also known as Octane, 4-iodo-, is an organoiodine compound with the molecular formula C8H17I . It has an average mass of 240.125 Da and a monoisotopic mass of 240.037491 Da .
Synthesis Analysis
The synthesis of 4-Iodooctane or similar compounds often involves the reaction of an octane derivative with an iodine source . For example, the reaction of acetone and iodine produces iodoacetone . The reaction is typically acid-catalyzed and first order with respect to acetone and the acid catalyst .Molecular Structure Analysis
The molecular structure of 4-Iodooctane consists of a chain of eight carbon atoms (an octane backbone), with an iodine atom attached to the fourth carbon .Physical And Chemical Properties Analysis
4-Iodooctane is a heavy molecule with a significant mass due to the presence of iodine . It is expected to have physical and chemical properties similar to those of other long-chain alkyl iodides. For example, 1-Iodooctane has a clear colorless to amber appearance, a melting point of -46–45 °C, a boiling point of 225-226 °C, and a density of 1.33 g/mL at 25 °C .Scientific Research Applications
Electrochemical Behavior : The electrochemical reduction of 1,4-dihalobutanes, including 1,4-diiodo- and 1-chloro-4-iodobutane, has been studied. This reduction leads to various products such as 1-iodooctane, indicating its formation through electrochemical processes (Pritts & Peters, 1995).
Drug Body Distribution : 4-Iodooctane derivatives have been synthesized with iodine-131 for studying body distribution in animals. These compounds show potential in nuclear medicine, particularly in brain scanning applications (Braun et al., 1977).
Catalytic Reductions : Studies have explored the catalytic reduction of 1-iodooctane by nickel(I) salen, revealing insights into the mechanisms of alkyl halide reductions and potential applications in organic synthesis (Goken et al., 2006).
Photochemical Studies : The photochemistry of 2-iodooctane has been examined in various solvents, providing insights into solvent effects on chemical reactions and potential applications in photochemistry and organic synthesis (Gao et al., 2002).
Organic Solar Cells : The removal of residual diiodooctane from organic photovoltaic active layers improves their photostability, highlighting its role in the processing and stability of organic solar cells (Tremolet de Villers et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-iodooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONQKSTULVBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540986 | |
Record name | 4-Iodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodooctane | |
CAS RN |
1117-32-4 | |
Record name | 4-Iodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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